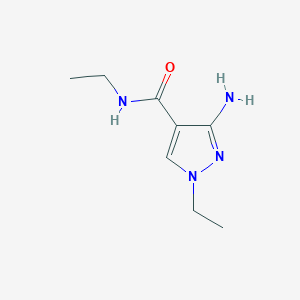![molecular formula C14H18FN3O B11741557 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11741557.png)
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a fluoroethyl group and a methoxyphenylmethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group through nucleophilic substitution. The final step involves the coupling of the pyrazole derivative with the methoxyphenylmethylamine under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under suitable conditions, such as using sodium azide to introduce an azido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
類似化合物との比較
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine
- {[1-(2-iodoethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine
Uniqueness
The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, distinguishing it from its chloro, bromo, and iodo analogs.
特性
分子式 |
C14H18FN3O |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H18FN3O/c1-19-14-4-2-3-12(9-14)10-16-11-13-5-7-18(17-13)8-6-15/h2-5,7,9,16H,6,8,10-11H2,1H3 |
InChIキー |
OKEKWKUCEKPNSV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CNCC2=NN(C=C2)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741474.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741511.png)
![3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741516.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11741521.png)
![1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741522.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741527.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741535.png)

![4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one](/img/structure/B11741541.png)


